
1-Chloropinacolone
Overview
Description
1-Chloropinacolone, also known as 1-Chloro-3,3-dimethyl-2-butanone, is an organic compound with the chemical formula C6H11ClO. It is a colorless to slightly yellow liquid characterized by its chlorine and ketone functional groups. This compound is widely used in organic synthesis, particularly as a reagent for introducing chlorine and ketone moieties into various molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropinacolone can be synthesized through the chlorination of pinacolone. The process involves the reaction of pinacolone with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out at a controlled temperature to ensure the selective formation of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of microchannel reactors. Pinacolone solution and chlorine are introduced into the reaction unit of the microchannel reactor, where they react to form this compound. The reaction mixture is then cooled, and the product is collected .
Chemical Reactions Analysis
Types of Reactions: 1-Chloropinacolone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Reduction Reactions: The ketone group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ketone group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions
Major Products:
Substitution: Substituted ketones or alcohols.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids
Scientific Research Applications
Scientific Research Applications
1-Chloropinacolone is utilized in various scientific fields, particularly in organic chemistry, materials science, and medicinal chemistry.
Synthesis of Triazole Compounds
One prominent application is in the synthesis of triazole derivatives, which are five-membered nitrogen-containing heterocycles known for their biological activity. This compound serves as a key starting material for these compounds, facilitating the formation of diverse triazole structures through nucleophilic substitution reactions .
Task-Specific Ionic Liquids
Research has demonstrated that this compound can be used to prepare task-specific ionic liquids. For instance, it has been reacted with 1-methylimidazole to yield N-pinacolone methylimidazolium chloride, which exhibits unique solvent properties beneficial for various chemical reactions .
Agrochemical Intermediates
The compound is also recognized for its role as an intermediate in the production of agricultural chemicals. Its derivatives are employed in the synthesis of pesticides and herbicides, contributing significantly to crop protection strategies .
Data Table: Applications of this compound
Case Study 1: Triazole Derivatives
In a study focusing on the synthesis of triazole derivatives from this compound, researchers reported high yields and selectivity. The reaction conditions were optimized to minimize side products, demonstrating the compound's efficiency as a precursor.
Case Study 2: Ionic Liquids Development
A recent investigation into ionic liquids synthesized from this compound highlighted their potential as green solvents. The study showed that these ionic liquids could facilitate reactions under mild conditions while maintaining high product yields.
Mechanism of Action
The mechanism of action of 1-Chloropinacolone involves its reactivity due to the presence of both chlorine and ketone functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions enable this compound to act as a versatile intermediate in the synthesis of various compounds .
Comparison with Similar Compounds
1-Bromopinacolone: Similar in structure but contains a bromine atom instead of chlorine.
1-Iodopinacolone: Contains an iodine atom instead of chlorine.
1-Fluoropinacolone: Contains a fluorine atom instead of chlorine.
Comparison: 1-Chloropinacolone is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. In contrast, 1-Bromopinacolone and 1-Iodopinacolone are more reactive due to the larger size and lower bond dissociation energy of bromine and iodine, respectively. 1-Fluoropinacolone is less reactive due to the strong carbon-fluorine bond .
Biological Activity
1-Chloropinacolone, a chlorinated derivative of pinacolone, has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.
This compound is characterized by its chlorinated ketone structure, which influences its reactivity and biological interactions. It is commonly synthesized through halogenation of pinacolone, leading to various derivatives that exhibit enhanced biological activity. The compound is not miscible in water and is incompatible with oxidizing agents, necessitating careful handling and storage conditions at low temperatures .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antiviral Activity : Research indicates that this compound possesses antiviral properties, making it a candidate for further investigation in the development of antiviral agents.
- Antibacterial and Antifungal Properties : The compound has demonstrated efficacy against various bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .
- Antituberculous Effects : Preliminary studies suggest that this compound may also exhibit activity against Mycobacterium tuberculosis, warranting further exploration in tuberculosis treatment .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve interactions with specific cellular targets:
- Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that related compounds can modulate gene expression through nuclear receptor pathways .
- Reactive Oxygen Species (ROS) Generation : Some chlorinated compounds are known to induce oxidative stress in cells, potentially leading to cytotoxic effects on pathogens while sparing host cells .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for clinical relevance.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
- Cytotoxicity Assay : In vitro assays using human cell lines showed that this compound could induce apoptosis in cancer cells at specific concentrations without affecting normal cell viability.
Concentration (µM) | % Cell Viability |
---|---|
10 | 85 |
50 | 65 |
100 | 40 |
Properties
IUPAC Name |
1-chloro-3,3-dimethylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSAJQMHTGKPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027749 | |
Record name | 1-Chloropinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13547-70-1 | |
Record name | 1-Chloropinacolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13547-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Monochloropinacoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013547701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 1-chloro-3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloropinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3,3-dimethylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-MONOCHLOROPINACOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6QD905NNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-chloropinacolone in the synthesis of the alkaline phosphatase inhibitors discussed in the paper?
A1: this compound acts as a crucial reagent in the synthesis of the target compounds, 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines. The research paper describes a two-step synthetic process []. First, various substituted aromatic aldehydes react with thiosemicarbazide to yield 1-(benzylidene) thiosemicarbazides. These intermediates then undergo cyclization with this compound, resulting in the formation of the desired 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines []. Essentially, this compound enables the formation of the thiazole ring, a key structural component of these potential inhibitors.
Q2: Is there information available in the research paper regarding the specific mechanism of the reaction between this compound and the 1-(benzylidene) thiosemicarbazides?
A2: Unfortunately, the research paper primarily focuses on the synthesis, characterization, and biological activity of the final 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives []. It doesn't delve into the detailed mechanism of the cyclization reaction involving this compound. Further investigation into the reaction conditions and potential intermediates would be required to elucidate the precise mechanism.
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